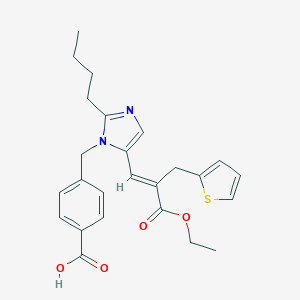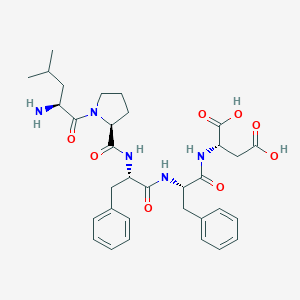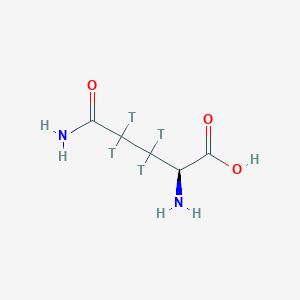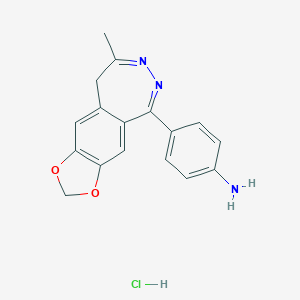
3-Amino-2-methoxy-6-picoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-Amino-2-methoxy-6-picoline involves complex reactions and methodologies. For instance, the synthesis of related compounds has been described through reactions involving molybdenum centers and γ-picoline, where γ-picoline acts in coordination chemistry, showing the complexity and versatility of methods used for synthesizing picoline derivatives (Milić et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Amino-2-methoxy-6-picoline can be quite intricate, as illustrated by the study on cis-dioxo(3-methoxysalicylaldehyde 4-methylthiosemicarbazonato-N,O,S)(γ-picoline-N)molybdenum(VI), where the coordination geometry around the molybdenum center is a distorted octahedral with complex bonding patterns (Milić et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of picoline derivatives can vary significantly. For example, the interaction of Fe(NO3)3·6H2O with dipicolinic acid and 2-amino-6-picoline in aqueous solution highlights the diversity of coordination environments and pseudopolymorphism, indicating a wide range of chemical reactivities and properties that could be expected from 3-Amino-2-methoxy-6-picoline derivatives (Tabatabaee et al., 2013).
Scientific Research Applications
Coordination Chemistry and Complex Formation
- Iron(III) Complexes with Dipicolinic Acid and 2-Amino-6-picoline : The study by Tabatabaee, Dadkhodaee, and Kukovec (2013) explores the synthesis and characterization of iron(III) compounds with dipicolinic acid and 2-amino-6-picoline. The research demonstrates how variations in molar ratios and solvents influence the formation of complexes with different coordination environments and pseudopolymorphism, providing insights into the structural versatility of picoline derivatives in coordination chemistry Tabatabaee, Dadkhodaee, & Kukovec, 2013.
Spectroscopic Characterization and DFT Calculations
- Characterization of Pyridine-2-carboxylic Acid Derivatives : Tamer et al. (2018) conducted a comprehensive study on the characterization of picolinic acid and its derivatives, including 4-methoxy-pyridine-2-carboxylic acid, using FT-IR and UV-Vis spectroscopy, alongside DFT calculations. This research highlights the spectroscopic features and electronic properties of picoline derivatives, contributing to a deeper understanding of their chemical behavior Tamer et al., 2018.
Catalytic Applications and Synthesis
- Electrochemical Amino-Oxygenation of Styrenes : Liang et al. (2016) developed an efficient electrochemical method for the amino-oxygenation of styrenes using a picoline derivative as part of the catalytic system. This process facilitates the synthesis of indolines, showcasing the utility of picoline derivatives in catalyzing bond formation reactions in an environmentally friendly manner Liang et al., 2016.
Biological Activities
- Antibacterial Activity of Uracil Derivatives : The study by Zhi et al. (2005) on the synthesis and evaluation of 3-substituted-6-(3-ethyl-4-methylanilino)uracils reveals significant antibacterial properties against Gram-positive bacteria. This research exemplifies the potential of picoline derivatives in the development of new antibacterial agents Zhi et al., 2005.
Drug Delivery and Controlled Release
- Methoxy-modified Kaolinite for Herbicide Delivery : Tan et al. (2015) investigated the use of methoxy-modified kaolinite as a carrier for the herbicide amitrole, demonstrating the potential of picoline derivatives in enhancing the loading capacity and controlled release of agrochemicals Tan et al., 2015.
properties
IUPAC Name |
2-methoxy-6-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFDAJOZHXUBES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442326 |
Source


|
| Record name | 3-Amino-2-methoxy-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methoxy-6-picoline | |
CAS RN |
186413-79-6 |
Source


|
| Record name | 3-Amino-2-methoxy-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)



![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)


![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)




![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)